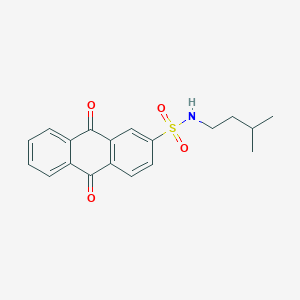

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

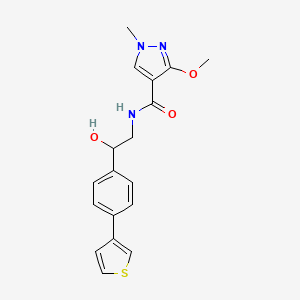

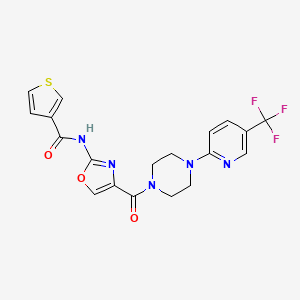

The compound is a derivative of 9,10-dihydroanthracene, which is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene . The “N-isopentyl” part suggests that an isopentyl group, a type of alkyl group , is attached to the molecule via a nitrogen atom. The “9,10-dioxo” indicates the presence of two carbonyl groups (C=O) at the 9th and 10th positions of the anthracene structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The anthracene core provides a rigid, planar structure, while the isopentyl group, sulfonamide group, and carbonyl groups add complexity to the molecule .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction . The sulfonamide group might participate in reactions involving the nitrogen-sulfur bond.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the anthracene core might confer aromatic properties .科学的研究の応用

Organic Synthesis

“N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is used in organic synthesis. It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .

Antimicrobial Activity

Amino-acid derivatives of 9,10-anthraquinone, which can be synthesized using 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, have demonstrated antimicrobial actions. They showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Antifungal Activity

“N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide” has shown potential as an antifungal agent. In a study, it was found to inhibit fungal growth by 50% at a concentration of 18.2 µM . This compound significantly reduced the vaginal fungal burden, histopathological changes in vagina tissue, and expression of myeloperoxidase (MPO) in a mouse model of vulvovaginal candidiasis .

Potential Antitumor and Antioxidant Actions

The amino acid derivatives of 9,10-anthraquinone, synthesized using 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, have been suggested for further study of their antitumor and antioxidant actions .

作用機序

特性

IUPAC Name |

N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-12(2)9-10-20-25(23,24)13-7-8-16-17(11-13)19(22)15-6-4-3-5-14(15)18(16)21/h3-8,11-12,20H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFFROFRCBNECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)